![molecular formula C9H13N3O4S B1169562 [4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate CAS No. 175205-69-3](/img/structure/B1169562.png)

[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that introduce specific functional groups to achieve desired properties. While direct synthesis of “[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate” is not detailed, related compounds have been synthesized through various organic reactions, including the use of sulfonamides and carbamates as intermediates in the presence of bases and other reagents (Zlotin & Gerasyuto, 1999).

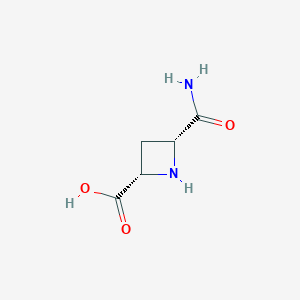

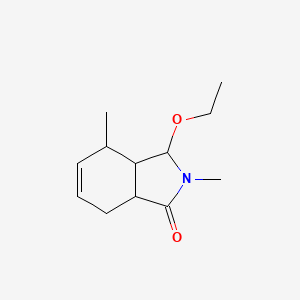

Molecular Structure Analysis

The molecular structure of organic compounds is determined through techniques such as X-ray crystallography and NMR spectroscopy. These techniques allow for the detailed understanding of molecular geometry, bond lengths, and angles, which are critical for predicting the reactivity and properties of the compound. For compounds similar to “this compound,” molecular structures have been characterized to reveal intricate details of their framework, demonstrating the importance of intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity of “this compound” would likely be influenced by its functional groups. Sulfonamides, for instance, are known for their participation in various chemical reactions, including substitutions and eliminations, which could be pertinent to the synthesis and modification of this compound. The specific chemical reactions it undergoes can significantly affect its properties and potential applications (Al-Hourani et al., 2016).

Aplicaciones Científicas De Investigación

Antileukemic Activity

Research conducted by Anderson and Halat (1979) explored the antileukemic activity of phenyl-substituted derivatives related to your compound of interest. These derivatives showed significant activity against P388 lymphocytic leukemia in mice, although they exhibited little to no antibacterial activity in the tested systems (Anderson & Halat, 1979).

Optical Device Applications

A 2014 study by Rahulan et al. synthesized a related compound and investigated its nonlinear optical properties. The study found that the compound exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its potential use in optical devices like optical limiters (Rahulan et al., 2014).

Antiallergic Activity

Tada et al. (1998) synthesized derivatives of dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonates, which demonstrated considerable antiallergic activity in a rat passive cutaneous anaphylaxis test. One of these derivatives was later launched as Suplatast tosilate in Japan (Tada et al., 1998).

Antitumor Activity and Molecular Docking

Fahim and Shalaby (2019) conducted a study on benzene sulphonamide derivatives, including compounds similar to the one . They found that some synthesized chlorinated compounds exhibited significant antitumor activity against certain cell lines. They also performed molecular docking and DFT calculations on these compounds (Fahim & Shalaby, 2019).

Mecanismo De Acción

- Researchers have explored external sources to increase NO levels, and amidoximes and oximes are among these compounds .

- These pathways contribute to the release of NO, which has vasodilatory effects and impacts cardiovascular function .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Direcciones Futuras

The future directions for research on “[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could provide valuable information for potential applications in various fields .

Propiedades

IUPAC Name |

[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVBVSASWXRFCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.